molecular formula C20H21N7O3S2 B2510197 2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1327557-76-5

2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No. B2510197
CAS RN: 1327557-76-5
M. Wt: 471.55
InChI Key: MACLXVLJRWCVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N7O3S2 and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including benzimidazoles, have been extensively reviewed for their antitumor properties. Compounds within this category, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, exhibit significant biological activities. Some of these compounds have progressed beyond preclinical testing, highlighting their potential as new antitumor drugs due to their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antitubercular Activity of Oxadiazole Derivatives

Oxadiazole derivatives, such as those evaluated for antitubercular activity against various strains of Mycobacterium, including M. tuberculosis and M. avium, demonstrate the versatility of oxadiazole structures in medicinal chemistry. These compounds, including isonicotinoylhydrazinecarboxamide derivatives, have shown efficacy comparable to existing treatments like isoniazid, with some displaying significant activity against INH-resistant mycobacteria (Asif, M., 2014).

Conversion into CNS Acting Drugs

Research into converting benzimidazoles and imidazoles into more potent CNS (Central Nervous System) drugs reveals an ongoing interest in modifying these molecules for therapeutic use. These efforts focus on synthesizing compounds capable of treating increasing incidences of challenging CNS diseases, utilizing azole groups for their potential CNS effects (Saganuwan, S., 2020).

Thiophene Analogues and Carcinogenicity Evaluation

The study of thiophene analogues, including those of benzidine and 4-aminobiphenyl, for potential carcinogenicity underscores the importance of structural analogues in assessing the safety of chemical compounds. These evaluations are crucial for understanding the biological effects and potential risks associated with similar molecular frameworks (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

properties

IUPAC Name

2-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S2/c1-11-17(18(29)27(2)3)32-19(21-11)24-15(28)10-31-20-26-25-16(30-20)9-8-14-22-12-6-4-5-7-13(12)23-14/h4-7H,8-10H2,1-3H3,(H,22,23)(H,21,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACLXVLJRWCVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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